methyl 2-(benzo[d]thiazole-6-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
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Overview
Description
Methyl 2-(benzo[d]thiazole-6-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound featuring multiple functional groups, including amide, carbamoyl, and ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(benzo[d]thiazole-6-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzo[d]thiazole Core: This step involves the cyclization of o-aminothiophenol with a carboxylic acid derivative to form the benzo[d]thiazole ring.
Amidation Reaction: The benzo[d]thiazole derivative is then reacted with an appropriate amine to introduce the carboxamido group.
Construction of the Thieno[2,3-c]pyridine Ring: This involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, under acidic or basic conditions.
Esterification: The final step includes the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[2,3-c]pyridine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbamoyl and amide groups, potentially converting them to amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Alkoxides, amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzo[d]thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors, particularly targeting enzymes involved in metabolic pathways. This makes it a candidate for drug development.
Medicine
Medicinally, this compound and its derivatives are explored for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities. Its ability to interact with various biological targets makes it a promising lead compound.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals, including dyes, pigments, and polymers. Its stability and reactivity profile make it suitable for various applications.
Mechanism of Action
The mechanism of action of methyl 2-(benzo[d]thiazole-6-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can disrupt metabolic pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzo[d]thiazole Derivatives: These compounds share the benzo[d]thiazole core and exhibit similar biological activities.
Thieno[2,3-c]pyridine Derivatives: These compounds have the thieno[2,3-c]pyridine ring and are used in similar applications.
Uniqueness
Methyl 2-(benzo[d]thiazole-6-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various scientific and industrial applications.
By understanding the synthesis, reactivity, and applications of this compound, researchers can further explore its potential in various fields, contributing to advancements in science and technology.
Properties
IUPAC Name |
methyl 2-(1,3-benzothiazole-6-carbonylamino)-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S2/c1-26-18(25)22-5-4-10-13(7-22)28-17(14(10)15(19)23)21-16(24)9-2-3-11-12(6-9)27-8-20-11/h2-3,6,8H,4-5,7H2,1H3,(H2,19,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCWZNXFCFIFQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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